molecular formula C14H20ClN3O4 B1450258 Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate CAS No. 1464788-84-8

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Cat. No. B1450258
M. Wt: 329.78 g/mol
InChI Key: LTWPYVSBBSMSNR-UHFFFAOYSA-N
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Description

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate is a chemical compound with the CAS Number: 1464788-84-8 and Linear Formula: C14H20ClN3O4 . It is a white to yellow solid and is used for research and development purposes .


Synthesis Analysis

The synthesis of carbamates like Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate often involves the coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate . Other methods include the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (tert-butoxycarbonyl)(4-chloropyrimidin-2-yl)carbamate . Its InChI Code is 1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 .


Physical And Chemical Properties Analysis

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate has a molecular weight of 329.78 . It is a white to yellow solid and should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : Di-tert-butyl dicarbonate is used to introduce acid-labile Boc-protecting group in amino acids, peptides, and proteins .
    • Method of Application : The compound is used in the presence of a catalyst to introduce the Boc-protecting group .
    • Results : The process results in the protection of amino acids, peptides, and proteins .
  • Scientific Field: Organic Chemistry

    • Application : Di-tert-butyl dicarbonate is used to prepare styrene derivatives by Heck olefination of aromatic carboxylic acids .
    • Method of Application : The compound is used in the presence of a Pd catalyst for the Heck olefination .
    • Results : The process results in the synthesis of styrene derivatives .
  • Scientific Field: Organic Chemistry

    • Application : Di-tert-butyl dicarbonate is used to synthesize oxazolidin-2-ones and imidazolidin-2-ones .
    • Method of Application : The compound is used for isocyanation of 1,2-aminoalcohols and 1,2-diamines using DMAP as a catalyst .
    • Results : The process results in the synthesis of oxazolidin-2-ones and imidazolidin-2-ones .
  • Scientific Field: Medicinal Chemistry

    • Application : p-Carborane-Based Di-tert-butylphenol Analogs are used for in vitro biological evaluation .
    • Method of Application : The compound is used to incorporate metabolically stable, sterically demanding, and hydrophobic carboranes in dual cycloxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors .
    • Results : The process results in the synthesis of analogs that showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to refer to the MSDS for complete safety and handling instructions .

properties

IUPAC Name

tert-butyl N-(4-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWPYVSBBSMSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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